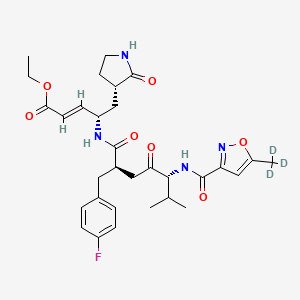

(5R)-Rupintrivir-d3

Beschreibung

Contextualizing (5R)-Rupintrivir as a Pan-3C Protease Inhibitor

Rupintrivir is a peptidomimetic antiviral drug that functions as an inhibitor of 3C and 3CL proteases. wikipedia.org It was initially developed for the treatment of infections caused by human rhinoviruses (HRV), the primary cause of the common cold. drugbank.comclinicaltrialsarena.com The 3C protease (3CP) is an enzyme that is essential for the replication of rhinoviruses. clinicaltrialsarena.com By binding to and inhibiting this enzyme, Rupintrivir prevents the virus from replicating within the cells of the respiratory tract. drugbank.comclinicaltrialsarena.com

The efficacy of Rupintrivir extends beyond rhinoviruses, showing activity against a broad spectrum of picornaviruses, which has led to its classification as a pan-3C protease inhibitor. nih.govnih.govnih.gov Research has demonstrated its potent, broad-spectrum activity against all tested HRV serotypes and various enteroviruses in vitro. nih.gov The drug is an irreversible inhibitor that forms a covalent bond with the active-site cysteine of the 3C protease. nih.gov This broad activity is consistent with its interaction with a highly conserved set of amino acids within the protease active site across different viral strains. nih.gov

| Attribute | Description |

|---|---|

| Drug Class | Antiviral, Protease Inhibitor |

| Mechanism of Action | Irreversible inhibitor of 3C and 3CL proteases |

| Primary Target | Human Rhinovirus (HRV) 3C Protease immunomart.com |

| Spectrum of Activity | Picornaviruses (including Rhinoviruses, Enteroviruses), Norovirus, Coronaviruses (weakly) wikipedia.orgnih.govncats.io |

Role of Deuterated Analogs in Pharmacological and Mechanistic Research

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), have become significant in pharmaceutical research and development. pharmaffiliates.com This subtle structural modification can lead to significant changes in the compound's metabolic stability and pharmacokinetic profile. pharmaffiliates.comnih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. wikipedia.orgacs.org

By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability, medicinal chemists can design drugs with improved properties, such as:

Enhanced Metabolic Stability: Slower metabolism can lead to a longer drug half-life. pharmaffiliates.comwikipedia.org

Improved Pharmacokinetics: This may allow for lower or less frequent dosing. nih.gov

Reduced Formation of Toxic Metabolites: Altering metabolic pathways can sometimes decrease the production of harmful byproducts.

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov This success has paved the way for the development of other deuterated drugs. nih.govacs.org

Significance of Isotopic Labeling for Understanding Compound Behavior

Isotopic labeling is a critical technique for elucidating the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comchemicalsknowledgehub.com By incorporating a stable isotope like deuterium into a drug molecule, researchers can track the compound and its metabolites within a biological system with high precision. musechem.comresearchgate.net

(5R)-Rupintrivir-d3 serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry. pharmaffiliates.comnih.gov In these studies, a known quantity of the labeled compound is added to a biological sample. Because the deuterated version is chemically identical to the unlabeled drug but has a different mass, it can be distinguished by the mass spectrometer. This allows for accurate quantification of the parent drug, correcting for any sample loss or variability during the analytical process. nih.gov

Furthermore, stable isotope-labeled compounds are invaluable tools for:

Metabolite Identification: Comparing the mass spectra of metabolites from the labeled and unlabeled drug helps in identifying the structures of the metabolites. acs.org

Elucidating Metabolic Pathways: Tracking the isotopic label can reveal the biochemical transformations a drug undergoes in the body. nih.govacs.org

Pharmacokinetic Studies: Labeled compounds allow for precise measurement of drug concentrations in various tissues and fluids over time. researchgate.net

| Application Area | Specific Use of Labeled Compounds (e.g., this compound) |

|---|---|

| Pharmacokinetics (ADME) | To study the Absorption, Distribution, Metabolism, and Excretion of a drug. musechem.comchemicalsknowledgehub.com |

| Quantitative Bioanalysis | Used as internal standards in mass spectrometry for accurate drug quantification. pharmaffiliates.comnih.gov |

| Metabolism Studies | Aids in the identification of metabolites and the elucidation of metabolic pathways. researchgate.netacs.org |

| Mechanistic Studies | Investigate the kinetic isotope effect to understand reaction mechanisms. wikipedia.org |

Eigenschaften

Molekularformel |

C31H39FN4O7 |

|---|---|

Molekulargewicht |

601.7 g/mol |

IUPAC-Name |

ethyl (E,4S)-4-[[(2R,5R)-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5-[[5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]heptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |

InChI |

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28+/m0/s1/i4D3 |

InChI-Schlüssel |

CAYJBRBGZBCZKO-HDFLBKIESA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=CC(=NO1)C(=O)N[C@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC |

Kanonische SMILES |

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |

Herkunft des Produkts |

United States |

Chemical Synthesis and Stereochemical Considerations

Synthetic Methodologies for (5R)-Rupintrivir

An improved and efficient synthesis for Rupintrivir (also known as AG7088) has been developed, providing the molecule in a total of eight steps. nih.govnih.gov This methodology is built upon the strategic assembly of key fragments derived from readily available precursors.

The synthesis of Rupintrivir originates from three primary chiral building blocks, all of which are amino acid derivatives. nih.govnih.govuni-luebeck.de The use of these specific stereoisomers is fundamental to establishing the correct three-dimensional structure of the final molecule.

The principal precursors are:

L-glutamic acid: This amino acid is used to construct the lactam moiety within the Rupintrivir structure.

D-4-fluorophenylalanine: This non-natural amino acid derivative forms a significant part of the molecule's core structure.

L-valine: This amino acid is incorporated into a key dipeptide isostere fragment. nih.govnih.gov

Table 1: Key Building Blocks for (5R)-Rupintrivir Synthesis

| Building Block | Chemical Name | Role in Synthesis |

|---|---|---|

| L-glutamic acid | (2S)-2-Aminopentanedioic acid | Precursor for the lactam fragment |

| D-4-fluorophenylalanine | (2R)-2-Amino-3-(4-fluorophenyl)propanoic acid | Forms a core structural element |

The stereochemistry of (5R)-Rupintrivir is meticulously controlled from the outset by employing enantiomerically pure amino acids as starting materials. nih.govuni-luebeck.de This substrate-controlled approach ensures that the chiral centers derived from these precursors are established with the correct absolute configuration. The synthetic route is designed to preserve the stereochemical integrity of these centers throughout the subsequent chemical transformations. The construction of the crucial ketomethylene dipeptide isostere fragment is a key part of the synthesis, where the stereochemistry from the L-valine derivative is maintained. nih.gov

The advanced synthetic route to Rupintrivir streamlines the assembly process into eight steps. nih.gov A key feature of this improved strategy is the efficient construction of a ketomethylene dipeptide isostere. This key fragment is synthesized from an L-valine derivative and a phenylpropionic acid derivative. nih.govuni-luebeck.de Following the formation of this isostere, the synthesis proceeds through a series of coupling reactions. The isostere is first coupled with a lactam derivative derived from L-glutamic acid. The final step involves the attachment of an isoxazole (B147169) acid chloride to complete the synthesis of the Rupintrivir molecule. nih.govnih.gov

Deuteration Strategy for (5R)-Rupintrivir-d3

The synthesis of this compound involves the specific replacement of three hydrogen atoms with deuterium (B1214612) atoms. This is typically achieved late in the synthesis or by using a deuterated building block. A common and effective method for introducing deuterium at specific sites is through hydrogen-deuterium exchange reactions.

The regioselective incorporation of deuterium is crucial for synthesizing a specific isotopologue like this compound. Based on the structure of Rupintrivir, the most chemically plausible locations for deuteration via exchange are the C-H bonds adjacent to carbonyl groups, which are rendered acidic and thus susceptible to base-catalyzed exchange. For instance, treating the final (5R)-Rupintrivir compound or a late-stage intermediate with a deuterium source like heavy water (D₂O) in the presence of a mild base (e.g., NaOD) can facilitate the exchange of protons for deuterons at these activated positions. nih.gov This method allows for the controlled incorporation of deuterium without altering the molecule's core structure or stereochemistry. nih.gov Alternative methods can involve metal-catalyzed deuteration, which allows for targeting specific C-H bonds with high regioselectivity. rsc.orgd-nb.info

After the deuteration reaction, it is essential to confirm the location and extent of deuterium incorporation. This validation is typically performed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. d-nb.info

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the product. Successful incorporation of three deuterium atoms will result in a mass increase of approximately 3 atomic mass units compared to the non-deuterated parent compound. The isotopic purity can also be assessed by analyzing the distribution of isotopic peaks. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is a powerful tool for confirming the specific sites of deuteration. The disappearance or significant reduction in the intensity of a proton signal in the ¹H NMR spectrum indicates that the hydrogen at that position has been replaced by deuterium. Furthermore, ¹³C NMR can show changes in the signals for the carbon atoms bonded to deuterium due to coupling effects.

Table 2: Analytical Methods for Validating Deuterium Labeling

| Analytical Technique | Purpose | Expected Outcome for this compound |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | To confirm the mass increase and isotopic purity. | The molecular weight will be ~3 amu higher than that of (5R)-Rupintrivir. |

| ¹H NMR Spectroscopy | To identify the specific sites of deuteration. | Disappearance or reduction of proton signals at the deuterated positions. |

Despite a comprehensive search for scientific literature, patents, and chemical data repositories, specific experimental data for the characterization of this compound, including NMR spectroscopic and mass spectrometric data, is not publicly available.

Information regarding the synthesis and characterization is available for the non-deuterated parent compound, Rupintrivir. However, detailed research findings and data tables pertaining to the deuterated isotopologue this compound and its synthetic intermediates could not be located. This type of specific data for a stable isotope-labeled internal standard is often proprietary and not published in publicly accessible sources.

Therefore, it is not possible to generate the requested article section on the characterization of this compound that would meet the requirements of including detailed research findings and data tables.

Molecular Mechanisms of Action and Target Engagement

Inhibition of Viral Proteases

Rupintrivir was developed as an inhibitor of the 3C protease of human rhinovirus (HRV) and has demonstrated a broad spectrum of activity against other related viral proteases. asm.orgwikipedia.org The 3C and 3C-like proteases are cysteine proteases that play a crucial role in the viral life cycle by cleaving the viral polyprotein into mature, functional proteins. asm.org Inhibition of these enzymes effectively halts viral replication. drugbank.comclinicaltrialsarena.com

Specificity Towards Rhinovirus 3C Protease

Rupintrivir exhibits potent and highly selective inhibitory activity against the human rhinovirus (HRV) 3C protease. medchemexpress.com This specificity is a result of its design, which is based on the structure of the protease's active site. asm.orgnih.gov The compound mimics the natural substrate of the enzyme, allowing it to bind with high affinity. researchgate.net The interaction involves a strictly conserved subset of amino acids within the 3C protease active site, which accounts for its broad activity against a wide panel of HRV serotypes. nih.govnih.gov Crystallographic studies of Rupintrivir bound to HRV 3C protease have detailed an extensive set of interactions, including close contacts with the side chains of 14 amino acids of the enzyme. nih.gov

Broad-Spectrum Inhibition of Picornaviridae 3C Cysteine Proteases

The inhibitory activity of Rupintrivir extends beyond rhinoviruses to a broader range of viruses within the Picornaviridae family, which includes enteroviruses such as poliovirus, coxsackieviruses, and enterovirus 68 (EV68). nih.govnih.gov This makes it a pan-3C protease inhibitor. nih.govnih.gov The compound has demonstrated potent, broad-spectrum activity against all tested HRV serotypes, HRV clinical isolates, and various enteroviruses in vitro. asm.org This broad activity is attributed to the high degree of conservation of the 3C protease active site among these different picornaviruses. nih.govnih.gov Rupintrivir has been shown to be effective against a range of picornaviruses, underscoring its potential as a broad-spectrum antiviral. asm.org

Interaction with SARS-CoV-2 Main Protease (Mpro) and Unique Binding Modes

Rupintrivir has also been investigated for its activity against the 3C-like main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. wikipedia.org However, its activity against SARS-CoV-2 Mpro is significantly weaker than against picornavirus 3C proteases. nih.govnih.gov Structural studies have revealed the molecular basis for this reduced potency. While Rupintrivir binds to the active site of SARS-CoV-2 Mpro, it adopts a unique and non-canonical binding mode. nih.govnih.gov

In its typical interaction with picornaviral 3C proteases, the fluorophenylalanine moiety of Rupintrivir occupies the S2 subsite of the enzyme's active site. nih.gov In contrast, when binding to SARS-CoV-2 Mpro, this part of the molecule repositions to split the catalytic dyad, consisting of a cysteine and a histidine residue, which is a novel mechanism of inhibition. nih.govnih.gov This altered binding results in a loss of the hydrogen bonding network throughout the active site, which likely contributes to the dramatic decrease in its inhibitory potency against the SARS-CoV-2 Mpro. nih.gov

Enzymatic Inhibition Kinetics

The inhibitory activity of Rupintrivir is quantifiable through various enzymatic inhibition constants, which highlight its potency and the nature of its interaction with target proteases.

Determination of Inhibition Constants (e.g., Ki, IC50 in vitro)

The potency of Rupintrivir has been characterized by determining its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values against various viruses and their proteases. For human rhinovirus (HRV), Rupintrivir is a highly potent inhibitor.

| Virus/Protease | Inhibition Constant | Value |

| Human Rhinovirus (HRV) | EC50 | 5 nM |

| Human Rhinovirus (HRV) panel (48 serotypes) | Mean EC50 | 0.023 µM medchemexpress.com |

| Enterovirus D68 (EV-D68) | EC50 | 0.0022-0.0053 µM nih.gov |

| SARS-CoV-1 Mpro | IC50 | >100 µM nih.gov |

| SARS-CoV-2 Mpro | IC50 | 68 ± 7 µM nih.gov |

| SARS-CoV-1 Mpro (FRET assay) | IC50 | 66 µM nih.gov |

| SARS-CoV-2 Mpro (FRET assay) | IC50 | 101 µM nih.gov |

| Norovirus GI.1 Protease | IC50 | 3 µM mdpi.com |

| Norovirus GII Protease | IC50 | 12.2 µM mdpi.com |

| Norovirus GV Protease | IC50 | 4.6 µM mdpi.com |

This table presents a summary of in vitro inhibition constants for Rupintrivir against various viral proteases.

Irreversible Inhibition Characteristics

Rupintrivir is classified as an irreversible inhibitor of the human rhinovirus 3C protease. asm.orgmedchemexpress.comnih.gov Its structure contains a Michael acceptor, specifically an α,β-unsaturated ester moiety. researchgate.net This feature allows it to form a covalent bond with the active site cysteine residue of the 3C protease. asm.orgresearchgate.net This covalent modification permanently inactivates the enzyme, thereby blocking the proteolytic processing of the viral polyprotein and inhibiting viral replication. asm.orgresearchgate.net

Structural Basis of Inhibitor-Enzyme Complexes

(5R)-Rupintrivir-d3, a deuterated derivative of Rupintrivir, is an irreversible inhibitor that targets the 3C protease (3Cpro) of various picornaviruses, such as human rhinoviruses (HRV) and enteroviruses. nih.govdrugbank.com The 3C protease is a cysteine protease essential for viral replication, as it cleaves the viral polyprotein into functional units. rcsb.orgmdpi.com The structural basis of this inhibition has been extensively studied, revealing the precise molecular interactions that underpin its potent antiviral activity.

X-ray Crystallography of (5R)-Rupintrivir-Enzyme Complexes

High-resolution X-ray crystal structures of Rupintrivir bound to the 3C proteases of several viruses, including Enterovirus 71 (EV71) and Human Rhinovirus C (HRV-C), have provided detailed snapshots of the inhibitor-enzyme complex. rcsb.orgnih.govnih.gov These studies reveal that Rupintrivir binds within the enzyme's active site, mimicking the natural substrate of the protease. nih.gov

A key feature of its mechanism is the formation of an irreversible covalent bond between the inhibitor and the catalytic cysteine residue of the protease (Cys147). mdpi.comnih.gov The electrophilic Michael acceptor warhead on Rupintrivir is attacked by the Sγ atom of Cys147, resulting in a stable thioether linkage. nih.govasm.org In the structure of the EV71 3Cpro complex, this covalent bond was measured to be 1.98 Å. nih.gov

The inhibitor occupies the substrate-binding pockets of the protease, labeled S1, S2, S4, etc. nih.govresearchgate.net The various moieties of the Rupintrivir molecule are specifically positioned to maximize contact with the amino acid residues lining these pockets. For instance, the P2 residue of Rupintrivir, a 4-fluoroPhe side chain, is buried in the S2 pocket of the enzyme. researchgate.net Structural analyses show that Rupintrivir assumes a specific conformation upon binding, and the enzyme's active site can also exhibit flexibility to accommodate the inhibitor. rcsb.orgmdpi.com In some crystal structures, such as that with EV71 3Cpro, a β-ribbon structure folds over the substrate-binding cleft, securing the inhibitor in place. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Binding

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have been employed to complement crystallographic data and provide a dynamic view of the binding process. nih.govnih.govresearchgate.net These simulations model the movement of atoms over time, offering insights into the stability of the inhibitor-enzyme complex and the energetics of binding. nih.govmdpi.com

MD simulations of Rupintrivir complexed with 3C proteases from EV-A71 and Coxsackievirus A16 (CV-A16) have been used to elucidate pharmacophore features, including key hydrogen bond donors, acceptors, and hydrophobic interactions that stabilize the complex. researchgate.net These studies help predict the binding affinities of Rupintrivir and its analogs, guiding the design of new inhibitors. nih.gov Computational approaches can also be used to analyze the impact of mutations on inhibitor binding, helping to predict potential resistance mechanisms. nih.gov The binding energy of the complex can be estimated using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, which provides a quantitative measure of the binding affinity. nih.gov

Mechanisms of Resistance Development

While the 3C protease is a highly conserved target, prolonged exposure to an inhibitor like Rupintrivir can lead to the selection of resistant viral variants. nih.gov The development of resistance is typically a slow process that requires the accumulation of multiple amino acid substitutions in the protease enzyme. researchgate.net

Identification of Resistance-Conferring Mutations in Target Enzymes

In vitro serial passage experiments, where viruses are cultured in the presence of increasing concentrations of Rupintrivir, have successfully identified specific mutations that confer reduced susceptibility. nih.gov For Human Rhinovirus (HRV), several substitutions have been mapped in the 3C protease. Similarly, studies with Norwalk virus replicons have identified resistance mutations in its corresponding protease (NS6). asm.org

| Virus | Amino Acid Substitution | Effect on Susceptibility |

|---|---|---|

| Human Rhinovirus 14 (HRV 14) | T129A, T131A, Y139H, T143P/S | 7- to 16-fold reduction when combined nih.gov |

| Human Rhinovirus 2 (HRV 2) | N165T | No significant reduction alone nih.gov |

| Human Rhinovirus 2 (HRV 2) | E3E/G, A103A/V (in addition to N165T) | ~5-fold reduction nih.gov |

| Human Rhinovirus 39 (HRV 39) | N130N/K, L136L/F | ~3-fold reduction nih.gov |

| Norwalk Virus | A105V, I109V | Involved in enhanced resistance asm.org |

Impact of Amino Acid Substitutions on Inhibitor Binding and Activity

The amino acid substitutions that lead to resistance can impact inhibitor binding through several mechanisms. Crystallographic studies have identified 14 amino acid residues in the HRV 3C protease whose side chains directly interact with Rupintrivir. nih.gov Mutations at these positions are predicted to have the greatest potential impact on inhibitor binding. nih.gov Remarkably, 13 of these 14 residues are strictly conserved across all known HRV serotypes, highlighting the challenge for the virus to develop resistance without compromising enzyme function. nih.gov

Studies have shown that single amino acid substitutions often result in no significant reduction in susceptibility to Rupintrivir. nih.gov Resistance typically emerges only after the accumulation of multiple mutations. researchgate.net For instance, in HRV 14, an individual T129A or T143P mutation did not confer resistance, but a variant containing four mutations exhibited a 7- to 16-fold reduction in susceptibility. nih.gov This suggests a cooperative effect, where multiple small changes in the enzyme structure combine to significantly impair inhibitor binding.

Preclinical Biological Activity and Efficacy Studies Non Human

In Vitro Antiviral Spectrum and Potency

The antiviral activity of Rupintrivir has been extensively evaluated in various cell-based assays, demonstrating a broad spectrum of activity against several families of viruses.

Rupintrivir has shown potent inhibitory effects on the replication of numerous viruses by targeting their essential proteases.

Human Rhinoviruses (HRV) and other Picornaviruses: As an inhibitor of the 3C protease, Rupintrivir has demonstrated potent, broad-spectrum activity against all tested human rhinovirus serotypes and clinical isolates. nih.gov In cell protection assays using H1-HeLa or MRC-5 cells, it was active against multiple picornaviruses, including Coxsackievirus A21 (CAV 21), Coxsackievirus B3 (CVB 3), Echovirus 11 (EV 11), and Enterovirus 70 (ETV 70). ncats.io

Enterovirus 71 (EV71): Rupintrivir is a high-affinity inhibitor of the EV71 3C protease. ncats.ionih.gov

Noroviruses: The compound is active against noroviruses from different genogroups, including Norwalk virus (genogroup I) and murine norovirus (genogroup V). ncats.iomdpi.com In a FRET-based protease assay, Rupintrivir inhibited norovirus proteases from genogroups I, II, and V. mdpi.com

Coronaviruses (SARS-CoV-1 and SARS-CoV-2): Rupintrivir has been evaluated for its ability to inhibit the 3CL protease (Mpro) of coronaviruses. While it is a potent inhibitor of enterovirus proteases, its activity against coronavirus proteases is less pronounced. nih.gov However, it demonstrated strong potency in inhibiting SARS-CoV-2 propagation in specific human cell lines. nih.gov

The following table summarizes the in vitro potency of Rupintrivir against various viral proteases and in cell-based replication assays.

| Virus Target | Assay Type | Cell Line | Potency (IC50 / EC50) | Reference |

| Human Rhinovirus 14 (HRV-14) | Protease Inhibition | - | 0.005 µM (EC50) | ncats.io |

| Enterovirus 71 (EV-A71) | Protease Inhibition | - | 7.3 µM (IC50) | ncats.io |

| Picornaviruses (CAV 21, CVB 3, EV 11, ETV 70) | Cell Protection | H1-HeLa or MRC-5 | 0.007 - 0.183 µM (EC50) | ncats.io |

| Norovirus GI.1 Protease | FRET Assay | - | 3 µM (IC50) | mdpi.com |

| Norovirus GII Protease | FRET Assay | - | 12.2 µM (IC50) | mdpi.com |

| Norovirus GV Protease | FRET Assay | - | 4.6 µM (IC50) | mdpi.com |

| SARS-CoV-1 Mpro | FRET Assay | - | 66 µM (IC50) | nih.gov |

| SARS-CoV-2 Mpro | FRET Assay | - | 101 µM (IC50) | nih.gov |

| SARS-CoV-2 (Virus Propagation) | Antiviral Assay | A549-ACE2 | 0.57 µM (EC50) | nih.gov |

Studies have investigated the potential for viruses to develop resistance to Rupintrivir. In vitro serial passage of human rhinovirus serotypes (HRV 14, 2, 39, and Hanks) in the presence of the compound resulted in the slow accumulation of multiple amino acid substitutions in the 3C protease. nih.govresearchgate.net These mutations conferred only minimal to moderate reductions in susceptibility, highlighting the high genetic barrier to resistance for this class of inhibitors. nih.govresearchgate.net For instance, after extended selection, HRV 14 variants showed only up to a sevenfold reduction in susceptibility. researchgate.net Similarly, a norovirus replicon selected for resistance developed a mutation (I109V) that conferred a low level of resistance to Rupintrivir. mdpi.com

The antiviral efficacy of Rupintrivir can be cell-line dependent. For picornaviruses, activity has been confirmed in H1-HeLa and MRC-5 cell protection assays. ncats.io For SARS-CoV-2, Rupintrivir strongly inhibited viral replication in human A549-ACE2 cells but was found to be inactive in Vero cells, an African green monkey kidney cell line commonly used in virology. nih.gov This suggests that host cell factors can influence the compound's apparent activity. nih.gov A cell-based protease assay utilizing a firefly luciferase reporter system has also been successfully used to test the activity of Rupintrivir against a range of picornavirus 3C proteases in a cellular context. amsterdamumc.nl

In Vivo Efficacy in Animal Models of Viral Infection

The preclinical efficacy of Rupintrivir has been validated in rodent models, particularly for enterovirus infections.

In a murine model of Enterovirus-71 (EV71) infection, Rupintrivir demonstrated significant protective effects. nih.gov Administration of the compound to infected suckling mice provided substantial protection from limb paralysis and dramatically improved their survival rates. nih.gov Further analysis confirmed that Rupintrivir treatment effectively suppressed viral RNA, blocked the expression of the viral protein VP1 in various tissues, and significantly alleviated virus-induced necrotizing myositis. nih.gov

Dose-response studies in the EV71 murine model established that Rupintrivir can effectively control the viral infection at clinically relevant doses. nih.gov A dose as low as 0.1 mg/kg was sufficient to produce a dramatic improvement in survival. nih.gov

The table below shows the survival outcomes from the EV71 mouse model study.

| Treatment Group | Dose | Survival Rate | p-value (vs. DMSO) | Reference |

| DMSO (Control) | - | 38.5% | - | nih.gov |

| Rupintrivir | 0.1 mg/kg | 90.9% | 0.006 | nih.gov |

Preclinical Pharmacokinetics and Metabolism Non Human

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical studies of Rupintrivir were conducted in various animal models, including rats and dogs, to characterize its pharmacokinetic profile. These studies were foundational in understanding the compound's behavior following administration.

In Vivo Pharmacokinetic Profiles (e.g., in rats)

Rupintrivir was primarily developed for intranasal administration. Preclinical safety studies in rats and dogs indicated that this route of administration was well tolerated. nih.gov However, pharmacokinetic data from these animal studies revealed that systemic exposure to Rupintrivir was minimal. nih.gov Following intranasal delivery, plasma concentrations of the parent drug were often below or near the lower limit of quantification, making a detailed characterization of systemic pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) challenging. nih.gov This low systemic exposure was a key finding from the in vivo animal assessments.

Bioavailability and Systemic Exposure in Animal Systems

The systemic exposure to Rupintrivir in animal systems was found to be very low. The compound was determined to be not orally bioavailable. nih.gov This lack of oral bioavailability was a significant limitation and ultimately led to the termination of its clinical development in favor of parallel research efforts to discover an orally active inhibitor of the HRV 3C protease. nih.gov Even with intranasal administration in animals, systemic absorption was minimal, with the majority of the compound remaining localized. nih.gov

In Vitro Metabolic Stability and Metabolite Identification

To understand the metabolic fate of Rupintrivir, a series of in vitro experiments were conducted using subcellular fractions.

Microsomal and Hepatocyte Stability Assays

In vitro studies using human liver microsomal preparations were performed to investigate the metabolic pathways of Rupintrivir. nih.gov Liver microsomes are a standard tool in preclinical drug development as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and are used to predict a drug's metabolic stability and potential for hepatic clearance. researchgate.netdls.com These assays demonstrated that Rupintrivir is susceptible to metabolism by enzymes present in the liver. nih.gov

Characterization of Metabolites using Deuterated Standard (e.g., AG7185)

The predominant metabolic transformation of Rupintrivir identified in preclinical studies is the hydrolysis of the ethyl ester to its corresponding carboxylic acid metabolite, AG7185. nih.gov This biotransformation was identified as the main metabolic pathway. The resulting metabolite, AG7185, was found to be substantially less potent, exhibiting approximately 400-fold less antiviral activity than the parent compound, Rupintrivir. nih.gov

In the process of quantifying Rupintrivir and AG7185 in biological matrices from preclinical studies, a stable isotope-labeled internal standard, such as (5R)-Rupintrivir-d3, is essential. The use of a deuterated standard allows for precise and accurate measurement by correcting for variations during sample preparation and analysis by mass spectrometry. nih.gov

Role of Specific Enzyme Systems in Metabolism (e.g., cytochrome P450 isoforms)

In vitro investigations with human microsomal preparations suggested that the hydrolysis of Rupintrivir is mediated by two main enzyme systems. nih.gov The primary pathway involves nonspecific esterases found in the cytosol, which cleave the ethyl ester group. nih.gov Additionally, liver cytochrome P450 (CYP) enzymes were also identified as being responsible for the biotransformation of Rupintrivir. nih.gov While the involvement of the CYP enzyme superfamily was established, the specific isoforms (e.g., CYP3A4, CYP2D6) responsible for Rupintrivir metabolism were not detailed in the available literature. nih.gov

Summary of Preclinical Findings for Rupintrivir

| Parameter | Finding | Source |

| Primary Administration Route | Intranasal | nih.gov |

| Systemic Exposure (Animals) | Minimal; often below the limit of quantification. | nih.gov |

| Oral Bioavailability | Poor / Not orally bioavailable. | nih.gov |

| Primary Metabolic Pathway | Hydrolysis of ethyl ester to carboxylic acid. | nih.gov |

| Major Metabolite | AG7185 (400-fold less active). | nih.gov |

| Metabolizing Enzymes | Nonspecific esterases and Cytochrome P450 enzymes. | nih.gov |

Analytical Methodologies and Research Applications of 5r Rupintrivir D3

Development of Quantitative Bioanalytical Methods

The accurate quantification of drug candidates and their metabolites in biological samples is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. The development of robust bioanalytical methods is therefore a prerequisite for advancing new therapeutic agents through the research and development pipeline.

LC-MS/MS Method Development for (5R)-Rupintrivir and Analogs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. medrxiv.orgnih.gov The development of an LC-MS/MS method for (5R)-Rupintrivir and its analogs involves several key steps:

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the analyte of interest from other matrix components. benchchem.commedrxiv.org A common approach involves using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. dshs-koeln.de

Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a frequently used technique to generate charged ions of the analyte. medrxiv.org The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and its stable isotope-labeled internal standard (like (5R)-Rupintrivir-d3) are monitored. This provides a high degree of specificity and minimizes interferences. medrxiv.org

A representative table of LC-MS/MS parameters that could be used for the analysis of Rupintrivir is shown below.

| Parameter | Value |

| LC System | UHPLC |

| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Validation of Analytical Methods for Research Matrices (e.g., animal plasma, cell lysates)

Once an LC-MS/MS method is developed, it must be rigorously validated to ensure its reliability and accuracy for its intended purpose. clearsynth.com Method validation is performed in the specific biological matrix of interest, such as animal plasma or cell lysates, and typically assesses the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. dshs-koeln.de

Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. dshs-koeln.de

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov

Application as an Internal Standard in Pharmacokinetic and Metabolic Research Studies

One of the primary applications of this compound is as an internal standard in pharmacokinetic (PK) and metabolic studies of Rupintrivir. benchchem.comclearsynth.com In these studies, a known amount of the deuterated standard is added to the biological samples before processing. Because this compound is chemically identical to Rupintrivir but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with the non-deuterated drug during chromatography but is distinguished by the mass spectrometer. benchchem.com

The use of a stable isotope-labeled internal standard offers several advantages:

It accurately corrects for variations in sample preparation, injection volume, and instrument response.

It helps to compensate for any matrix effects that may suppress or enhance the analyte signal.

The following table illustrates typical pharmacokinetic parameters that are determined using such methods.

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| AUC | Area under the curve; a measure of total drug exposure over time. |

| t1/2 | Half-life; the time required for the drug concentration to decrease by half. |

| CL | Clearance; the volume of plasma cleared of the drug per unit time. |

Utilization in Mechanistic Studies for Tracing and Isotope Effects

The isotopic label in this compound also makes it a valuable tool for mechanistic studies. benchchem.com By tracing the metabolic fate of the deuterated compound, researchers can identify and characterize the metabolites of Rupintrivir. The deuterium atoms are strategically placed at a site that is susceptible to metabolic modification. benchchem.com

Furthermore, the presence of deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slower for the deuterated compound compared to its non-deuterated counterpart. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. By comparing the metabolism of Rupintrivir and this compound, researchers can gain insights into the reaction mechanisms of the enzymes responsible for drug metabolism, such as cytochrome P450s. benchchem.com

Role in Drug Discovery and Development Research Tools

This compound, and stable isotope-labeled compounds in general, are indispensable tools throughout the drug discovery and development process. medtechbcn.comttp.com Their applications extend beyond bioanalysis and metabolism studies. They are utilized in:

Target Engagement Assays: To confirm that a drug is binding to its intended target in a cellular or in vivo setting.

High-Throughput Screening (HTS): As internal standards in HTS assays to identify and prioritize lead compounds. benchchem.com

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assays: To accurately quantify the parent compound and its metabolites in various in vitro systems, such as microsomes and hepatocytes.

Structure Activity Relationship Sar and Rational Design of Analogs

Systematic Chemical Modification of the (5R)-Rupintrivir Core Structure

The core structure of Rupintrivir is a peptidomimetic framework designed to mimic the natural substrate of the viral 3C protease. wikipedia.org Systematic modifications of this scaffold have been a key strategy in understanding its function and in the development of analogs. researchgate.net

The Rupintrivir molecule can be deconstructed into several key components, each of which has been a target for chemical modification: the P1, P2, P3, and P4 sites, which interact with the corresponding S1-S4 pockets of the protease, and a reactive Michael acceptor group (an α,β-unsaturated ethyl ester) at the P1' position. nih.govvirosin.org This Michael acceptor is crucial for the mechanism of action, forming an irreversible covalent bond with the catalytic cysteine residue (Cys147) in the active site of the protease. benchchem.com

Key modifications have included:

P1 Group: The γ-lactam moiety at the P1 position acts as a glutamine (Gln) mimic. biorxiv.org Modifications in this area, such as creating proline- and azetidine-based analogues, have been explored to target the P2 pocket of the binding site. nih.gov

P2 Group: The fluorophenylalanine residue at the P2 position is critical for binding. nih.gov Its bulky nature fills the deep S2 pocket of the protease. biorxiv.org The conformation of this group can shift depending on the specific protease it binds to, affecting the inhibitor's potency. nih.govvirosin.org

P4 Group: The 5-methyl-3-isoxazole group occupies the P4 position. nih.gov

Deuteration: In (5R)-Rupintrivir-d3, deuterium (B1214612) atoms are substituted for hydrogen atoms, specifically at the 5R-methyl group of the pyrrolidin-2-one ring. benchchem.com This isotopic labeling is intended to enhance metabolic stability and binding affinity without altering the fundamental pharmacophore. benchchem.com

These systematic modifications have led to the creation of a range of inhibitors with varying potencies against different viral proteases. researchgate.net

Identification of Key Pharmacophoric Elements for Protease Inhibition

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For Rupintrivir and its analogs, computational and structural studies have identified the key pharmacophoric features necessary for inhibiting viral 3C proteases. scienceasia.orgresearchgate.net

Pharmacophore models derived from molecular dynamics simulations of Rupintrivir complexed with proteases like that of Enterovirus A71 (EV-A71) highlight several crucial interactions. scienceasia.orgresearchgate.net These essential features include:

Hydrogen Bond Acceptors (HBAs): These groups interact with key amino acid residues in the protease active site, such as G145 and G164. scienceasia.org

Hydrogen Bond Donors (HBDs): These form hydrogen bonds with residues like T142, C147, and G164. scienceasia.org

Hydrophobic Interactions: Hydrophobic regions of the inhibitor interact with nonpolar residues in the protease's binding pockets, such as F25, A144, and F170. scienceasia.org

The core pharmacophoric elements for Rupintrivir's interaction with the EV-A71 3C protease are summarized below.

| Pharmacophoric Feature | Interacting Protease Residues | Reference |

|---|---|---|

| Hydrophobic Interactions | L127, T132, A144, F170 | scienceasia.org |

| Hydrogen Bond Donors (HBD) | T142, I162, G164 | scienceasia.org |

| Hydrogen Bond Acceptors (HBA) | S128, G145, G164 | scienceasia.org |

The irreversible covalent bond formed by the Michael acceptor with the catalytic cysteine residue (Cys147) is a defining feature of Rupintrivir's mechanism and a critical component of its pharmacophore. benchchem.commdpi.com The combination of these specific non-covalent interactions and the covalent bond ensures high-affinity binding and potent inhibition of the protease. btsjournals.com

Design and Synthesis of Novel Rupintrivir Analogs with Modified Antiviral Properties

The insights gained from SAR and pharmacophore modeling have enabled the rational design and synthesis of novel Rupintrivir analogs with tailored antiviral properties. nih.govasm.org The goal of these efforts is often to broaden the spectrum of activity, improve oral bioavailability, or overcome resistance. ub.edunih.gov

One notable analog is AG7404 (Compound 1) , which was designed for improved oral bioavailability while retaining a similar mechanism of action to Rupintrivir. ub.educsic.es Both compounds have demonstrated activity against the EV-93 3C protease in vitro. csic.es

Another example is SG85 , a peptidomimetic that also features a Michael acceptor. btsjournals.com It has shown potent inhibition of enterovirus 68 (EV-D68) 3C protease. btsjournals.comnih.gov Comparative studies highlight the differences in potency that can arise from structural modifications.

| Compound | Modification | IC₅₀ (EV71 3C Protease) | Antiviral Activity | Reference |

|---|---|---|---|---|

| This compound | Deuterated P2 phenylalanine | ~6.2 μM | 90% viral load reduction | benchchem.com |

| Rupintrivir | Non-deuterated parent compound | ~7.3 μM | 85% viral load reduction | benchchem.com |

| SG85 | Optimized P3 flexibility | <0.04 μM | 99% viral load reduction | benchchem.combtsjournals.com |

The synthesis of new analogs often involves multi-step chemical processes. For instance, researchers have employed four-component Ugi reactions to efficiently create libraries of compounds with different "warheads" (the reactive group that binds the catalytic cysteine), such as α-ketoamides and Michael acceptors. chemrxiv.orgchemrxiv.org Other synthetic strategies have focused on creating proline- and azetidine-based analogs to explore the P2 binding pocket. nih.gov These efforts have produced compounds with broad activity against many human rhinovirus (HRV) serotypes. nih.gov

Computational Approaches to SAR Analysis and Molecular Design

Computational chemistry has become an indispensable tool for accelerating the drug design process for Rupintrivir analogs. dntb.gov.uascienceasia.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling are used to analyze SAR and guide the design of new inhibitors. scienceasia.orgresearchgate.netbtsjournals.com

Molecular Docking studies are used to predict the binding pose of a potential inhibitor within the active site of a target protease. explorationpub.com This allows researchers to screen large libraries of virtual compounds and prioritize those with the most favorable predicted binding energies and interactions. scienceasia.org For example, docking studies have been used to screen flavonoid databases using Rupintrivir as a reference, identifying new potential inhibitor scaffolds. scienceasia.orgscienceasia.org

Molecular Dynamics (MD) simulations provide a more dynamic picture of the inhibitor-protease complex, revealing how the molecules move and interact over time. btsjournals.com These simulations have been crucial in:

Identifying Key Residues: By analyzing the interaction energies between the inhibitor and individual amino acids, MD simulations can pinpoint the residues that contribute most significantly to binding. For instance, studies comparing Rupintrivir and the more potent SG85 inhibitor found that residues like Leu 127, Thr 142, and Cys 147 were critical for binding. btsjournals.com

Understanding Conformational Changes: MD simulations have shown how the binding of Rupintrivir can induce conformational changes in the protease and how the inhibitor itself can adopt different conformations when binding to different proteases. nih.govvirosin.org For example, the P1' and P2 groups of Rupintrivir rotate to adapt to the microenvironments of different viral proteases, which helps explain the variations in its inhibitory activity. virosin.org

Pharmacophore Modeling: Snapshots from MD trajectories are used to generate dynamic pharmacophore models that capture the most important interactions for potent inhibition. scienceasia.orgresearchgate.net

These computational approaches, often validated by X-ray crystallography, provide a detailed, atomic-level understanding of the SAR, enabling a more rational and efficient design of the next generation of Rupintrivir-based antiviral drugs. nih.govasm.org

Future Research Directions and Unaddressed Questions in 5r Rupintrivir D3 Research

Elucidation of Novel Binding Sites or Mechanisms of Action

While (5R)-Rupintrivir-d3 is understood to act as a Michael acceptor, irreversibly binding to the catalytic cysteine in the 3C protease active site, future research should explore possibilities beyond this established mechanism. pnas.orgmdpi.com

Allosteric Inhibition: A primary area of investigation is the potential for allosteric inhibition. Research has shown that sites on the 3C protease, distinct from the active site, can be targeted to inhibit its function noncompetitively. pnas.org For example, specific antibody fragments have been found to bind to different epitopes on the HRV14 3C protease, inducing an allosteric effect that inhibits protease activity without blocking the active site. pnas.org Future studies could investigate whether this compound or its derivatives could be modified to target these or other undiscovered allosteric sites. Allosteric inhibitors are an attractive alternative as they may possess more favorable pharmacokinetic properties and avoid the off-target reactivity sometimes associated with active-site inhibitors. pnas.org

Disruption of RNA Binding: The 3C protease has functions beyond polyprotein cleavage, including a regulatory role in genome replication through interaction with the 5' noncoding region (NCR) of the viral genome. pnas.org Disrupting this 3C-RNA interaction has been shown to halt viral replication. pnas.org Future research could explore whether this compound or its analogs could be designed to interfere with this binding, representing a novel mechanism of action. Identifying the specific binding interface between 3C and the viral RNA could open up new opportunities for therapeutic intervention. pnas.org

Resistance and Alternative Binding Modes: In vitro studies on Rupintrivir have identified resistance mutations, often involving multiple substitutions in the 3C protease. nih.govnih.gov While these mutations typically confer only low to moderate resistance, their patterns suggest the enzyme can adapt. nih.gov Further investigation into the structural and functional consequences of these mutations could reveal subtle, alternative binding modes or conformational changes. A unique binding conformation of Rupintrivir was observed in the active site of SARS-CoV-2 Mpro, where it splits the catalytic dyad, suggesting that under different enzymatic contexts, the inhibitor might act through varied mechanisms. researchgate.net Exploring whether similar alternative binding occurs in resistant picornavirus proteases could inform the design of next-generation inhibitors that are less susceptible to resistance.

Exploration of Combination Strategies with Other Research Compounds In Vitro or In Vivo (non-human)

Combining antiviral agents with different mechanisms of action is a proven strategy to enhance efficacy and reduce the development of resistance. Future research on this compound should extensively explore combination strategies in non-human models.

Synergistic Combinations: Studies have already demonstrated the potential for Rupintrivir in combination therapies. For instance, combining Rupintrivir with the polymerase inhibitor favipiravir (B1662787) or the host-factor-targeting compound itraconazole (B105839) has shown synergistic effects against Enterovirus 71 (EV-A71) in cell culture. asm.org Similarly, a triple combination of pleconaril (B1678520) (a capsid binder), Rupintrivir, and remdesivir (B604916) (a polymerase inhibitor) was highly effective against multiple enteroviruses in vitro and delayed the emergence of resistant variants. researchgate.netnih.govresearchgate.net

Preventing Resistance: A key benefit of combination therapy is its ability to suppress the development of drug resistance. In studies with EV-A71, combining Rupintrivir with itraconazole prevented the selection of itraconazole-resistant viruses. asm.org Likewise, combining the capsid binder pirodavir (B1678457) with Rupintrivir delayed the emergence of pirodavir-resistant strains. acs.org Future in vitro and in vivo (non-human) studies should systematically evaluate combinations of this compound with a wide array of research compounds targeting different viral and host factors.

| Compound Class | Mechanism of Action | Example Compound | Observed Interaction with Rupintrivir | Potential Research Focus |

|---|---|---|---|---|

| Polymerase Inhibitor | Inhibits viral RNA-dependent RNA polymerase (RdRp) | Favipiravir, Remdesivir | Synergistic asm.orgresearchgate.net | Optimize ratios to maximize synergy and assess impact on viral load in animal models. |

| Capsid Binder | Binds to the viral capsid, preventing uncoating | Pleconaril, Pirodavir | Additive to Synergistic; Delays resistance researchgate.netacs.org | Investigate the genetic barrier to resistance for the triple combination in long-term culture. |

| Host Factor Inhibitor | Targets host proteins essential for viral replication | Itraconazole | Synergistic; Prevents resistance asm.org | Explore efficacy against a broader range of picornaviruses and identify the specific host factors involved. |

| 2A Protease Inhibitor | Inhibits the second viral protease (2Apro) | Homophthalimides nih.gov | Not yet studied | Evaluate potential for dual-protease inhibition to achieve potent and broad-spectrum activity. |

Advanced Modeling and Simulation Studies for Inhibitor Optimization

Computational methods are indispensable for modern drug discovery. Future research should leverage advanced modeling and simulation to guide the optimization of this compound. nih.gov

Structure-Based Design: High-resolution crystal structures of Rupintrivir bound to various 3C proteases provide a solid foundation for structure-based design. researchgate.netasm.org Future modeling studies could focus on modifying the inhibitor to enhance interactions with the substrate-binding pockets (S1, S2, etc.) of the protease. For example, replacing the γ-lactam at the P1 position of Rupintrivir with a δ-lactam was shown to increase binding and hydrophobicity, potentially improving cell permeability. frontiersin.org Computational screening of novel analogs with modifications at the P1', P2, P3, and P4 sites has identified derivatives with predicted binding affinities superior to the parent compound. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the inhibitor-protease complex, revealing key interactions and potential resistance mechanisms. nih.govnih.gov These simulations can be used to predict how specific mutations might affect binding affinity and to design inhibitors that are less susceptible to such changes. Furthermore, MD studies can help rationalize the broad-spectrum activity of inhibitors or their lack thereof against different viral proteases. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the key molecular features ("fingerprints") that correlate with potent inhibition of 3C proteases. mdpi.com By building and validating QSAR models, researchers can screen large virtual libraries of compounds to prioritize candidates for synthesis and in vitro testing, accelerating the discovery of more potent and broad-spectrum inhibitors. nih.gov

Development of Advanced In Vitro and Ex Vivo Research Models for Viral Inhibition

To better predict the efficacy of this compound, research must move beyond simple monolayer cell cultures to more physiologically relevant models that mimic the human respiratory tract and other sites of infection. frontiersin.org

Air-Liquid Interface (ALI) Cultures: Primary human airway epithelial cells cultured at an air-liquid interface (ALI) differentiate into a pseudostratified, mucociliary epithelium that closely resembles the native airway. asm.orgfrontiersin.orgoup.com These models are crucial for studying human rhinovirus, as some species (like HRV-C) replicate poorly in standard cell lines but thrive in differentiated ALI cultures. asm.orgnih.gov ALI models allow for the study of virus-host interactions, barrier function, and immune responses in a more authentic context. frontiersin.orgatsjournals.org Future studies should use ALI cultures from various donors (e.g., healthy, asthmatic) to evaluate the efficacy of this compound. frontiersin.orgdovepress.com

Organoid Models: Human organoids derived from stem cells represent the next frontier in in vitro modeling. frontiersin.orgkoreamed.org Lung, intestinal, and even spinal cord organoids can be used to study viral tropism, replication kinetics, and antiviral efficacy in a three-dimensional, multi-cellular system that recapitulates organ-level physiology. mdpi.comasm.orggutvibrations.org For instance, human intestinal organoids have been successfully used to model EV-A71 infection and assess the activity of antiviral compounds, including Rupintrivir, revealing differences in drug sensitivity compared to standard cell lines. researchgate.netnih.gov Spinal cord organoids have been developed to study the neurotropism of EV-D68, offering a critical tool for investigating the mechanisms of associated neurological diseases like acute flaccid myelitis. asm.org

| Model System | Description | Key Advantages for Rupintrivir Research | Supporting Findings |

|---|---|---|---|

| Air-Liquid Interface (ALI) Cultures | Differentiated primary human airway epithelial cells forming a pseudostratified, mucociliary epithelium. | Mimics the primary site of rhinovirus infection; supports replication of fastidious strains (HRV-C); allows study of barrier function and innate immunity. | HRV-C propagation is successful in ALI cultures, unlike in monolayers. asm.orgnih.gov Enables study of epithelial barrier disruption by HRV. atsjournals.org |

| Human Intestinal Organoids (HIOs) | 3D structures derived from stem cells containing multiple intestinal epithelial cell lineages. | Models the gastrointestinal phase of enterovirus infection; provides a more physiologically relevant system for antiviral testing. | HIOs support replication of various enteroviruses and show different drug sensitivities compared to cell lines. koreamed.orgnih.gov Used to test a triple-drug combination including Rupintrivir. researchgate.net |

| Human Spinal Cord Organoids (hSCOs) | 3D neural cultures derived from iPSCs containing motor neurons and glial cells. | Essential for studying neurotropic enteroviruses (e.g., EV-D68) and the pathogenesis of neurological complications like AFM. | Contemporary EV-D68 strains can productively infect hSCOs, providing a human-relevant model for a pathogen that does not infect other animals well. asm.org |

| Inversed ALI Co-Cultures | ALI cultures grown upside-down to allow for the addition of immune cells to the basolateral side. | Allows for the study of interactions between infected epithelium and immune cells (e.g., macrophages, lymphocytes), modeling the submucosal environment. | Inversed models are being developed to investigate the impact of immune cells on respiratory virus infections. wur.nl |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (5R)-Rupintrivir-d3, and how do reaction conditions influence isotopic purity?

- Methodological Answer : The synthesis of this compound typically involves deuterium incorporation at specific positions using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium incorporation ratios. For reproducibility, researchers should document reaction parameters (temperature, solvent, catalyst) and compare results with literature protocols .

Q. What analytical techniques are critical for characterizing this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in detecting deuterated compounds. Researchers must optimize chromatographic conditions (e.g., column type, mobile phase) to separate this compound from endogenous metabolites. Validation parameters (limit of detection, matrix effects) should align with guidelines from the International Council for Harmonisation (ICH) .

Q. How is this compound employed in studying viral protease inhibition mechanisms?

- Methodological Answer : In enzymology studies, this compound serves as a deuterated analog to trace metabolic pathways. Researchers use kinetic assays (e.g., fluorescence resonance energy transfer (FRET)-based substrates) to measure inhibition constants (Kᵢ). Control experiments with non-deuterated Rupintrivir are essential to distinguish isotopic effects on binding affinity .

Advanced Research Questions

Q. How can contradictory data on the binding kinetics of this compound across different viral strains be resolved?

- Methodological Answer : Contradictions may arise from variations in assay conditions (pH, temperature) or protease isoform specificity. Researchers should conduct meta-analyses of published Kᵢ values, applying statistical tools (e.g., ANOVA) to identify confounding variables. Cross-validation using isothermal titration calorimetry (ITC) or X-ray crystallography can clarify structural determinants of binding .

Q. What experimental design considerations are critical for comparative studies between this compound and its non-deuterated counterpart?

- Methodological Answer : Studies must control for isotopic effects by matching molar concentrations and using identical assay conditions. Pharmacokinetic (PK) comparisons require stable isotope labeling to track metabolites via mass spectrometry. Researchers should predefine equivalence margins and use power analysis to determine sample sizes, ensuring statistical robustness .

Q. How can in vitro assays for this compound be optimized to reduce off-target effects in high-throughput screening?

- Methodological Answer : Counter-screening against related proteases (e.g., human neutrophil elastase) identifies selectivity issues. Dose-response curves with Hill slope analysis can distinguish specific vs. nonspecific inhibition. Computational docking models (e.g., AutoDock Vina) guide structural modifications to enhance specificity, followed by experimental validation .

Data Synthesis and Contradiction Analysis

Q. What strategies are effective for synthesizing conflicting data on the metabolic stability of this compound in hepatic models?

- Methodological Answer : Discrepancies in hepatic half-life (t₁/₂) may stem from differences in microsomal activity or donor variability. Researchers should aggregate data from multiple labs, applying mixed-effects models to account for inter-study variability. In vitro-in vivo extrapolation (IVIVE) tools can reconcile discrepancies by adjusting for protein binding and clearance pathways .

Framework Application

- FINER Criteria : Ensure questions are Feasible (e.g., access to deuterated reagents), Interesting (address gaps in protease inhibitor research), Novel (explore isotopic effects), Ethical (comply with safety protocols), and Relevant (align with antiviral drug development goals) .

- PICOT Framework : For comparative studies, define Population (viral protease isoforms), Intervention (this compound), Comparison (non-deuterated analog), Outcome (binding affinity, metabolic stability), and Time (acute vs. prolonged exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.